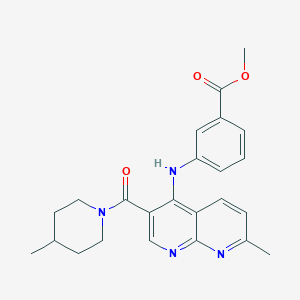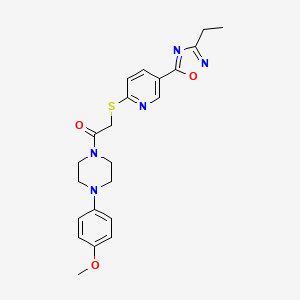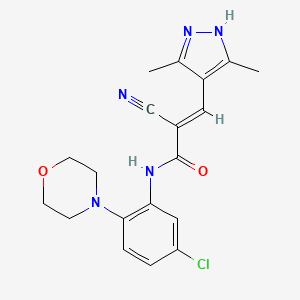![molecular formula C13H14FN3O B2877842 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1707580-74-2](/img/structure/B2877842.png)
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as F-SPA or Fluorescent SpiroPyran Amide, is a novel fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound has the ability to undergo reversible photochromism, meaning it can change its color and fluorescence intensity upon exposure to light. This property makes it an attractive candidate for various applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agents
Compounds related to 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one have shown potential as antipsychotic agents. These compounds, including variations like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their use in treating psychiatric disorders. Their efficacy was assessed through various behavioral tests, including suppression of high baseline medial forebrain bundle self-stimulation in rats, indicating a reduced propensity for neurological side effects (Wise et al., 1985).
Dopamine D2-Receptor Antagonist
Another derivative, AMI-193, which includes the 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one structure, was developed as a 5-HT2A-selective antagonist with activity suitable for behavioral studies. However, it also acts as a potent dopamine D2-receptor antagonist, influencing its behavioral pharmacology. This compound's effects on operant behavior were characterized in squirrel monkeys, revealing significant interactions with dopamine indirect agonists (Czoty & Howell, 2000).
ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists
Research has also led to the development of high-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. A study discovered compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as high-affinity ligands for the human ORL1 receptor. These compounds exhibit moderate to good selectivity against opioid receptors and act as full agonists in biochemical assays, highlighting their potential in ORL1 receptor-targeted therapies (Röver et al., 2000).
NK2 Receptor Antagonists
Furthermore, a series of spiropiperidines, including derivatives of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, were synthesized as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, suggesting their use in treating conditions like bronchoconstriction (Smith et al., 1995).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKKLUBDXRWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)
methanone](/img/structure/B2877764.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)


![(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride](/img/structure/B2877775.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2877777.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)
